molecular formula C18H27NO3S2 B2644558 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797692-39-7

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2644558
M. Wt: 369.54
InChI Key: OLXCUNYHFOANAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with an isobutylsulfonyl group. The other part of the molecule consists of a phenyl ring substituted with an isopropylthio group .


Molecular Structure Analysis

The azetidine ring in the molecule can exist in two forms: a planar ring and a puckered ring. The planar form is typically more stable for the radical cation of azetidine, while the neutral azetidin-1-yl radical tends to have a puckered ring structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The azetidine ring, the sulfonyl group, and the thioether group each have distinct reactivities. For instance, the azetidine ring can undergo ring-opening reactions, the sulfonyl group can participate in substitution reactions, and the thioether group can be oxidized .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : Azetidinone systems have been used in complex synthetic pathways involving Ireland-Claisen rearrangement and ring-closing metathesis to construct bicyclic beta-lactam carboxylic esters, demonstrating their utility in synthesizing novel bicyclic structures with potential pharmacological applications (Barrett et al., 2000).

  • Cholesterol Absorption Inhibitors : Azetidinone derivatives have been designed and synthesized as potent, orally active inhibitors of cholesterol absorption, highlighting their importance in the development of new therapeutic agents for hypercholesterolemia (Rosenblum et al., 1998).

  • Synthesis of Schiff Base and Azetidinone Derivatives : Research on the synthesis of novel Schiff base and azetidinone derivatives and their antibacterial activity points to the role of azetidinones in developing new antibacterial agents (Vashi & Naik, 2004).

Pharmaceutical Applications

  • Human Leukocyte Elastase Inhibitor Synthesis : Azetidinone intermediates have been synthesized for the development of a potent human leukocyte elastase inhibitor, showing their application in creating drugs for inflammatory diseases (Cvetovich et al., 1996).

  • Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Some azetidinone derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating their potential as multifunctional therapeutic agents (El-Sawy et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For instance, it could be investigated for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-13(2)12-24(21,22)17-10-19(11-17)18(20)9-15-5-7-16(8-6-15)23-14(3)4/h5-8,13-14,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCUNYHFOANAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

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